2-(ethylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
描述
This compound features a benzamide core substituted with an ethylthio group at the 2-position. The benzamide nitrogen is connected to a phenyl ring, which is further functionalized with a 1,2,4-oxadiazole moiety bearing a thiophen-2-yl group at the 3-position. The oxadiazole ring is linked to the phenyl ring via a methylene bridge.
属性
IUPAC Name |
2-ethylsulfanyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-2-28-18-11-6-4-9-16(18)22(26)23-17-10-5-3-8-15(17)14-20-24-21(25-27-20)19-12-7-13-29-19/h3-13H,2,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOZTIRTUFADEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(ethylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.5 g/mol. The structure features an ethylthio group, a thiophene moiety, and an oxadiazole ring, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to This compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | PC-3 | 0.87 | |
| Compound D | T-47D | 1.95 |
These findings suggest that the introduction of specific substituents on the oxadiazole ring can significantly enhance anticancer activity.
The mechanism by which This compound exerts its effects may involve inhibition of key enzymes or receptors implicated in cancer progression. For example, studies have indicated that similar compounds inhibit epidermal growth factor receptor (EGFR) and Src kinase pathways, leading to reduced tumor cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Research on oxadiazole derivatives has shown promising results against various bacterial strains.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound E | E. coli | 12.5 | |
| Compound F | S. aureus | 25 |
These results indicate that structural modifications can lead to enhanced antimicrobial efficacy.
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Villemagne et al. (2020) explored fragment-based drug design to develop new oxadiazole compounds as EthR inhibitors against Mycobacterium tuberculosis. Their lead compound demonstrated an EC value of , indicating potent anti-tubercular activity .
- Parikh et al. (2020) synthesized substituted oxadiazoles and tested them for anti-TB activity against wild-type strains of Mycobacterium tuberculosis, noting significant bioavailability and metabolic stability in their lead compounds .
相似化合物的比较
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs from the literature, focusing on substituent effects, synthetic routes, and biological activities.
Structural Analogues and Substituent Effects
Key Research Findings and Data
Table 1: Comparative Spectral Data of Analogous Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
